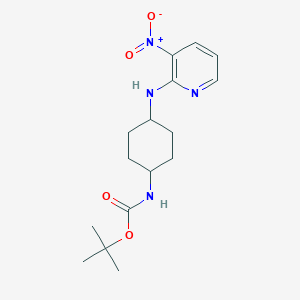![molecular formula C16H24N4O4 B3229711 [2-(5-Nitro-pyridin-2-ylamino)-cyclohexyl]-carbamic acid tert-butyl ester CAS No. 1289386-21-5](/img/structure/B3229711.png)
[2-(5-Nitro-pyridin-2-ylamino)-cyclohexyl]-carbamic acid tert-butyl ester
Overview
Description
[2-(5-Nitro-pyridin-2-ylamino)-cyclohexyl]-carbamic acid tert-butyl ester is a complex organic compound notable for its unique structural features and diverse applications in various fields including medicinal chemistry and synthetic organic chemistry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of [2-(5-Nitro-pyridin-2-ylamino)-cyclohexyl]-carbamic acid tert-butyl ester typically involves a multistep process:
Formation of the Nitro Group:
Cyclohexyl Amine Coupling: : The nitro-pyridine is then reacted with cyclohexyl amine in the presence of a coupling agent, such as EDCI (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide), under mild conditions to form the pyridin-2-ylamino moiety.
Carbamate Formation: : The resulting compound is then treated with tert-butyl chloroformate to form the carbamic acid tert-butyl ester.
Industrial Production Methods
In industrial settings, production is often scaled up by optimizing reaction conditions such as temperature, pressure, and the use of automated continuous flow systems to enhance yield and efficiency.
Chemical Reactions Analysis
Types of Reactions
[2-(5-Nitro-pyridin-2-ylamino)-cyclohexyl]-carbamic acid tert-butyl ester undergoes several types of chemical reactions:
Oxidation: : The nitro group can be reduced to an amine under hydrogenation conditions.
Substitution Reactions: : The pyridine ring can participate in electrophilic substitution reactions, often facilitated by catalysts or under acidic conditions.
Hydrolysis: : The carbamate ester is susceptible to hydrolysis under acidic or basic conditions, leading to the formation of the free amine and tert-butyl alcohol.
Common Reagents and Conditions
Hydrogenation: : Using hydrogen gas with a palladium or platinum catalyst.
Electrophilic Substitution: : Often using reagents like halogens or nitro groups, in the presence of Lewis acids.
Hydrolysis: : Typically performed in aqueous acidic or basic solutions.
Major Products
Reduced Amines: : From reduction reactions.
Substituted Pyridine Derivatives: : From substitution reactions.
Amine and Alcohol: : From hydrolysis.
Scientific Research Applications
Chemistry
Synthesis of Complex Molecules: : Used as an intermediate in the synthesis of more complex organic compounds due to its reactive functional groups.
Biology
Biochemical Studies: : Utilized in research focused on enzyme inhibitors and receptor binding studies.
Medicine
Drug Development:
Industry
Material Science: : Employed in the development of polymers and other advanced materials requiring specific structural properties.
Mechanism of Action
Molecular Targets and Pathways
Binding to Proteins: : The nitro-pyridinyl moiety can bind to specific amino acid residues in proteins, affecting their function.
Pathway Modulation: : Influences biological pathways by acting on enzymes or receptors involved in various biochemical processes.
Comparison with Similar Compounds
Unique Features
The combination of the nitro-pyridin-2-ylamino and cyclohexyl-carbamic acid tert-butyl ester moieties gives this compound unique chemical reactivity and biological activity.
Similar Compounds
[2-(5-Nitro-benzylamino)-cyclohexyl]-carbamic acid tert-butyl ester: : Similar structure but with a benzyl group instead of pyridinyl.
[2-(5-Amino-pyridin-2-ylamino)-cyclohexyl]-carbamic acid tert-butyl ester: : Where the nitro group is replaced with an amino group, altering its reactivity and biological properties.
Fascinating, right? This compound certainly has a lot going for it in both synthetic applications and scientific research. If there's anything more specific you'd like to explore about this, just let me know.
Properties
IUPAC Name |
tert-butyl N-[2-[(5-nitropyridin-2-yl)amino]cyclohexyl]carbamate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H24N4O4/c1-16(2,3)24-15(21)19-13-7-5-4-6-12(13)18-14-9-8-11(10-17-14)20(22)23/h8-10,12-13H,4-7H2,1-3H3,(H,17,18)(H,19,21) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PTKJKTUAPMZJNT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC1CCCCC1NC2=NC=C(C=C2)[N+](=O)[O-] | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H24N4O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID501127466 | |
| Record name | Carbamic acid, N-[2-[(5-nitro-2-pyridinyl)amino]cyclohexyl]-, 1,1-dimethylethyl ester | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID501127466 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
336.39 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1289386-21-5 | |
| Record name | Carbamic acid, N-[2-[(5-nitro-2-pyridinyl)amino]cyclohexyl]-, 1,1-dimethylethyl ester | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1289386-21-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Carbamic acid, N-[2-[(5-nitro-2-pyridinyl)amino]cyclohexyl]-, 1,1-dimethylethyl ester | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID501127466 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


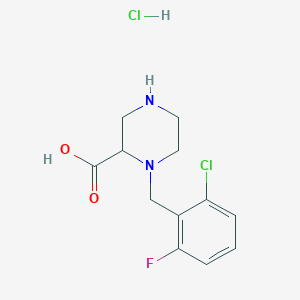

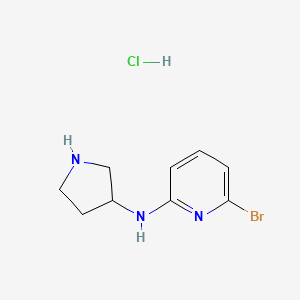
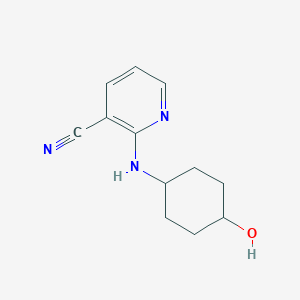



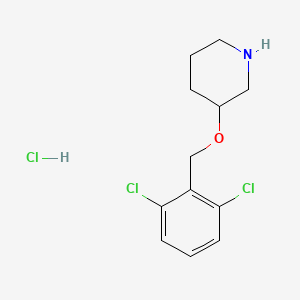
![Methyl-[1-(1-pyrazin-2-yl-ethyl)-piperidin-4-yl]-carbamic acid tert-butyl ester](/img/structure/B3229670.png)

